N-(3,5-dibromo-4-methylpyridin-2-yl)nitramide
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Overview
Description
N-(3,5-dibromo-4-methylpyridin-2-yl)nitramide is a chemical compound with the molecular formula C6H5Br2N3O2 It is a derivative of pyridine, characterized by the presence of two bromine atoms and a nitramide group attached to the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-dibromo-4-methylpyridin-2-yl)nitramide typically involves the nitration of 3,5-dibromo-4-methylpyridine. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction yields this compound as the primary product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, ensuring safety protocols, and implementing purification techniques to obtain the compound in high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(3,5-dibromo-4-methylpyridin-2-yl)nitramide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitramide group to an amine group.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amines. Substitution reactions can result in various substituted pyridine derivatives.
Scientific Research Applications
N-(3,5-dibromo-4-methylpyridin-2-yl)nitramide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-(3,5-dibromo-4-methylpyridin-2-yl)nitramide involves its interaction with specific molecular targets. The nitramide group can participate in various biochemical reactions, potentially inhibiting or activating certain pathways. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- N-(5-Bromo-4-methylpyridin-2-yl)nitramide
- N,N′-Di(pyridine-4-yl)-pyridine-3,5-dicarboxamide
Uniqueness
N-(3,5-dibromo-4-methylpyridin-2-yl)nitramide is unique due to the presence of two bromine atoms and a nitramide group on the pyridine ring. This specific arrangement imparts distinct chemical properties and reactivity compared to other similar compounds .
Properties
CAS No. |
950749-95-8 |
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Molecular Formula |
C6H5Br2N3O2 |
Molecular Weight |
310.93 g/mol |
IUPAC Name |
N-(3,5-dibromo-4-methylpyridin-2-yl)nitramide |
InChI |
InChI=1S/C6H5Br2N3O2/c1-3-4(7)2-9-6(5(3)8)10-11(12)13/h2H,1H3,(H,9,10) |
InChI Key |
IIEFGZKFHHGCAW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC=C1Br)N[N+](=O)[O-])Br |
Origin of Product |
United States |
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